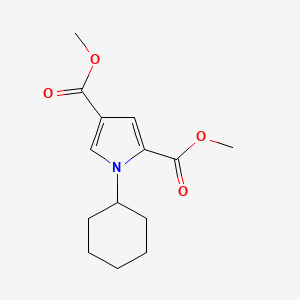
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C14H19NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of cyclohexylamine with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrrole ring. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl or carboxyl groups, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrrole ring .
Aplicaciones Científicas De Investigación
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Used in the production of pigments and dyes.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: A key starting material for the synthesis of novel analogues of natural alkaloids.
Uniqueness
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and pyrrole ring make it a versatile compound for various synthetic and research applications. Compared to similar compounds, it offers unique reactivity and potential for modification, making it valuable in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
919989-53-0 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
RMDWQANWOHXZER-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
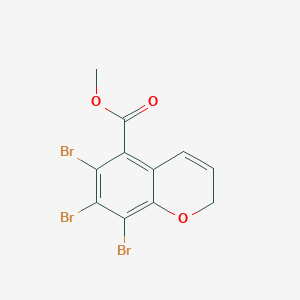
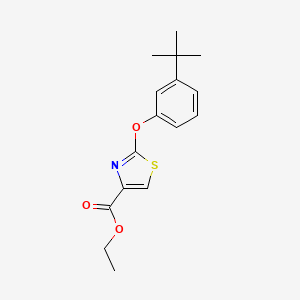
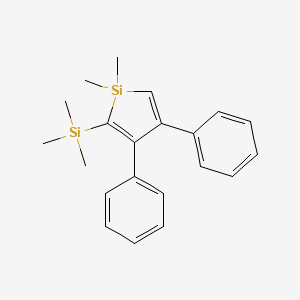
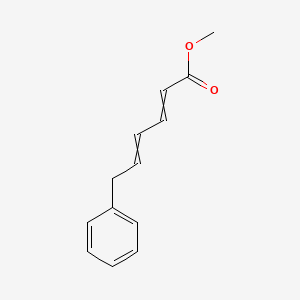
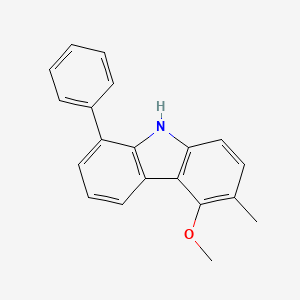

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
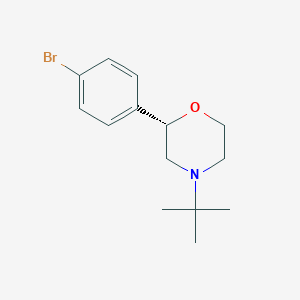
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
